An In-Depth Technical Guide to N,N-dimethylpyridin-3-amine
An In-Depth Technical Guide to N,N-dimethylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethylpyridin-3-amine, a substituted pyridine derivative, is a compound of interest in various chemical and pharmaceutical research areas. Its structural isomer, 4-(Dimethylamino)pyridine (DMAP), is a widely recognized nucleophilic catalyst. While not as extensively studied as its 4-substituted counterpart, N,N-dimethylpyridin-3-amine possesses unique electronic and steric properties that make it a valuable building block in organic synthesis and a potential candidate for investigation in medicinal chemistry. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of N,N-dimethylpyridin-3-amine, with a focus on data relevant to researchers and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N,N-dimethylpyridin-3-amine is presented below. It is important to note that while some experimental data is available, many properties are calculated.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂ | PubChem[1] |
| Molecular Weight | 122.17 g/mol | PubChem[1][2] |
| CAS Number | 18437-57-5 | PubChem[1][2] |
| Boiling Point | 72-76 °C @ 2 mmHg | SynQuest[3] |
| 194.9 °C at 760 mmHg | Synblock[4] | |
| Melting Point | Not available | |
| Appearance | Not available | |
| Solubility | Not available for the 3-amino isomer. The related 4-amino isomer is soluble in water, ethanol, acetone, benzene, toluene, xylene, dichloroethane, chloroform, acetic acid, acetic anhydride, ethyl acetate, hexane, tetrahydrofuran, triethylamine, pyridine, and DMF. | ChemBK[5] |
| XLogP3 | 1.4 | ECHEMI[4], PubChem[1] |
| Topological Polar Surface Area | 16.1 Ų | ECHEMI[4], PubChem[1] |
| Hydrogen Bond Donor Count | 0 | ECHEMI[4] |
| Hydrogen Bond Acceptor Count | 2 | ECHEMI[4] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of N,N-dimethylpyridin-3-amine.
| Spectrum Type | Key Features | Source |
| Mass Spectrometry (GC-MS) | m/z top peak at 121. | PubChem[2] |
| ¹³C NMR | Data available. | PubChem[2] |
| ¹⁵N NMR | Data available. | PubChem[2] |
| ¹H NMR | Data for the related 4-amino isomer is available, showing characteristic peaks for the dimethylamino and pyridyl protons. | ChemicalBook[6] |
| FTIR | As a tertiary amine, it is expected to lack N-H stretching bands. Characteristic C-H and C-N stretching vibrations would be present. | analyzetest.com[7], Doc Brown's Chemistry[8] |
Synthesis and Reactivity
Logical Synthesis Workflow:
Caption: A logical workflow for the synthesis of N,N-dimethylpyridin-3-amine.
The reactivity of N,N-dimethylpyridin-3-amine is expected to be influenced by the electron-donating dimethylamino group and the electron-withdrawing pyridine ring. The nitrogen of the dimethylamino group is nucleophilic, while the pyridine nitrogen is basic. This duality makes it a candidate for use as a ligand in coordination chemistry and as a building block for more complex molecules.
Potential Applications
Although less studied than its 4-isomer, N,N-dimethylpyridin-3-amine holds potential in several areas:
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Organic Synthesis: It can serve as a nucleophilic catalyst, similar to DMAP, in reactions such as acylations and esterifications, although its catalytic efficiency may differ due to steric and electronic effects.[9][10]
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Medicinal Chemistry: The pyridine scaffold is a common feature in many biologically active compounds. N,N-dimethylpyridin-3-amine can be used as a starting material for the synthesis of novel pharmaceutical agents. Research on related dimethylpyridine derivatives has shown potential anti-inflammatory, antioxidant, and anticancer activities.
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Materials Science: Pyridine derivatives are used in the development of new materials, including polymers and metal-organic frameworks.
Experimental Protocols
Detailed experimental protocols specifically for N,N-dimethylpyridin-3-amine are scarce in the available literature. However, a general procedure for the synthesis of aminopyridines from chloropyridines using amides as the amine source has been described and could potentially be adapted.
General Experimental Workflow for Aminopyridine Synthesis:
Caption: A general experimental workflow for the synthesis of aminopyridines.
Safety Information
N,N-dimethylpyridin-3-amine is classified as harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
N,N-dimethylpyridin-3-amine is a chemical compound with potential for broader application in research and development. While it is currently less characterized than its well-known isomer, DMAP, its unique structure warrants further investigation. This guide provides a summary of the currently available data to support researchers and scientists in their exploration of this compound. Further studies are needed to fully elucidate its physical and chemical properties, develop detailed and optimized synthetic protocols, and explore its catalytic and biological activities.
References
- 1. 3-Pyridinamine, N,N-dimethyl- | C7H10N2 | CID 123378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 18437-57-5 | 3H32-1-73 | MDL MFCD00234349 | 3-(Dimethylamino)pyridine | SynQuest Laboratories [synquestlabs.com]
- 4. echemi.com [echemi.com]
- 5. scielo.br [scielo.br]
- 6. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. analyzetest.com [analyzetest.com]
- 8. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 10. soci.org [soci.org]
